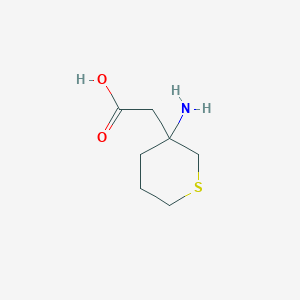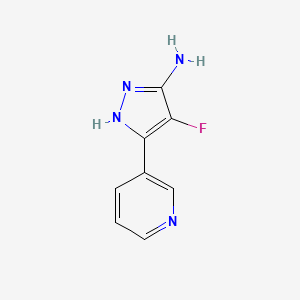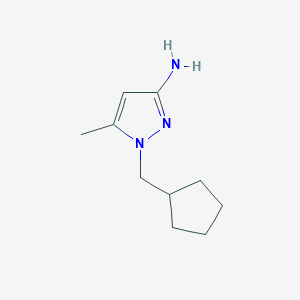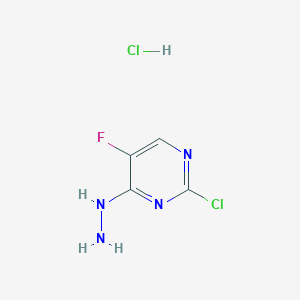
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8FN3O2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom and an ethyl ester group adds to its unique chemical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of various substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Hydrolysis: 2-amino-5-fluoro-1H-imidazole-4-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-amino-1H-imidazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
2-Amino-5-fluoro-1H-imidazole-4-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique, potentially offering enhanced biological activity and stability compared to its analogs.
Propriétés
Numéro CAS |
89676-58-4 |
|---|---|
Formule moléculaire |
C6H8FN3O2 |
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H8FN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
Clé InChI |
WIQFWXOIZYVKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)






![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)






